2-Methyl-4h-pyrazolo[1,5-a]benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-pyrazolo[1,5-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-7-6-10-11-8-4-2-3-5-9(8)13(10)12-7/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDHUWAQXNEVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=CC=CC=C3N2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945171 | |
| Record name | 2-Methyl-1H-pyrazolo[1,5-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22501-82-2 | |
| Record name | 2-Methyl-4H-pyrazolo(1,5-a)benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022501822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1H-pyrazolo[1,5-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4H-pyrazolo[1,5-a]benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Methyl 4h Pyrazolo 1,5 a Benzimidazole and Its Analogues
Classical Synthetic Approaches to the Pyrazolo[1,5-a]benzimidazole Core
Traditional methods for the synthesis of the pyrazolo[1,5-a]benzimidazole nucleus have historically relied on multi-step sequences and fundamental cyclization and condensation reactions. These approaches, while foundational, often involve several discrete steps with purification of intermediates.
Multi-Step Synthesis Pathways
Multi-step syntheses are a common strategy for constructing complex heterocyclic frameworks like pyrazolo[1,5-a]benzimidazoles. These pathways often begin with simpler, commercially available starting materials and sequentially build the target molecule. For instance, a general approach to analogous pyrazolo[1,5-a]pyrimidine-benzimidazole derivatives involves a four-step synthesis. nih.gov This process typically starts with a functionalized pyrazole (B372694) or pyrimidine core, which is then elaborated through a series of reactions, such as reduction, oxidation, and amination, before the final annulation to form the benzimidazole (B57391) ring. nih.gov
A representative multi-step synthesis for a related system, a pyrazolo[1,5-a]pyrimidine (B1248293) benzimidazole derivative, is outlined below:
| Step | Reaction | Reagents and Conditions | Yield |
| 1 | Ester Reduction | Sodium borohydride, Calcium chloride, Ethanol, Reflux | 99% |
| 2 | Alcohol Oxidation | Dess–Martin periodinane, DMF, Room Temperature | 46% |
| 3 | Reductive Amination | Amine, Sodium triacetoxyborohydride, DCM, Room Temperature | 63-84% |
| 4 | Buchwald-Hartwig Coupling | Benzimidazole derivative, Palladium catalyst, Ligand, Base, Toluene, 150 °C, Microwave | 34-93% |
This table illustrates a general multi-step approach to a related heterocyclic system, as specific multi-step syntheses for 2-Methyl-4h-pyrazolo[1,5-a]benzimidazole were not detailed in the provided search results.
Cyclization and Condensation Reactions
The core of many classical syntheses of pyrazolo[1,5-a]benzimidazoles and their analogs involves a key cyclization or condensation step. A frequently employed strategy for the synthesis of the related pyrazolo[1,5-a]pyrimidine core is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. This reaction typically proceeds under acidic or basic conditions and can be facilitated by catalysts to promote the formation of the fused ring system.
While direct examples for this compound are not extensively detailed, the synthesis of the broader benzimidazole ring system often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the target molecule, a plausible classical approach would involve the reaction of a suitably substituted 2-aminobenzimidazole with a reagent that provides the remaining atoms for the pyrazole ring, followed by an intramolecular cyclization.
Modern and Efficient Synthetic Strategies
In recent years, a focus on improving efficiency, reducing waste, and increasing molecular diversity has led to the development of modern synthetic methodologies. These strategies are characterized by the use of catalysts, adherence to green chemistry principles, and the implementation of one-pot or cascade reactions.
Catalytic Reaction Systems (e.g., Palladium-mediated, Copper-catalyzed)
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including heterocyclic systems. Palladium- and copper-based catalysts are particularly prominent in the formation of C-N and C-C bonds, which are crucial for the assembly of the pyrazolo[1,5-a]benzimidazole scaffold.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the synthesis of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidines. nih.gov In this reaction, a halogenated pyrazolo[1,5-a]pyrimidine is coupled with a benzimidazole derivative in the presence of a palladium catalyst, a phosphine ligand, and a base. nih.gov This methodology offers a versatile route to a wide range of substituted analogs.
| Catalyst System | Reaction Type | Substrates | Key Features |
| Tris(dibenzylideneacetone)dipalladium(0) / Xantphos | Buchwald-Hartwig Amination | 5-chloro-pyrazolo[1,5-a]pyrimidine, Benzimidazole derivative | Microwave-assisted, good to excellent yields |
| Copper(I) iodide | Intramolecular N-arylation | Suitably substituted precursors | Transition-metal-free alternative for benzimidazole formation |
This table provides examples of catalytic systems used in the synthesis of related benzimidazole-containing heterocycles.
Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Microwave-Assisted)
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of pyrazolo[1,5-a]benzimidazole synthesis, these principles are applied through techniques such as solvent-free reactions and microwave-assisted synthesis.
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. The palladium-catalyzed Buchwald-Hartwig reaction for the synthesis of pyrazolo[1,5-a]pyrimidine-benzimidazole derivatives, for example, can be efficiently conducted under microwave irradiation. nih.gov Solvent-free conditions, another tenet of green chemistry, are also being explored for the synthesis of benzimidazole derivatives, minimizing the environmental impact of volatile organic solvents.
Derivatization and Functionalization Strategies of the Pyrazolo[1,5-a]benzimidazole Nucleus
The generation of diverse analogues from the pyrazolo[1,5-a]benzimidazole core relies on strategic derivatization and functionalization. These approaches include the direct introduction of substituents at specific sites, the use of powerful cross-coupling reactions to build molecular complexity, and the synthesis of larger, hybrid heterocyclic systems.
Introduction of Substituents at Specific Positions
The reactivity of the pyrazolo[1,5-a]benzimidazole nucleus allows for the regioselective introduction of various functional groups through electrophilic substitution and other targeted reactions. The positions on both the pyrazole and the benzimidazole portions of the molecule can be functionalized, often depending on the reaction conditions.
Electrophilic Substitution:
Halogenation: The pyrazole ring of the related pyrazolo[1,5-a]pyrimidine system is susceptible to electrophilic halogenation, primarily at the C3 position. Efficient and regioselective C3 halogenation (chlorination, bromination, and iodination) can be achieved using potassium halide salts in conjunction with a hypervalent iodine(III) reagent like Phenyliodine diacetate (PIDA) in an aqueous medium at room temperature researchgate.netnih.gov. The proposed mechanism involves an electrophilic substitution pathway researchgate.netnih.gov. Similar reactivity is anticipated for the pyrazolo[1,5-a]benzimidazole core.
Nitration: The nitration of benzimidazole-pyrazole linked systems has been shown to be temperature-dependent. For instance, the nitration of 2-(1'-phenylpyrazol-4'-yl) benzimidazole with mixed acids at room temperature results in mononitration on the para-position of the phenyl ring attached to the pyrazole. However, at an elevated temperature of 100 °C, a dinitro product is formed, with the second nitro group being introduced at the 5-position of the benzimidazole ring pjsir.org. Nitration of the parent benzimidazole typically occurs at the 5- or 6-position researchgate.net. For other fused pyrazole systems, such as pyrazolo[1,5-c]pyrimidines, nitration can also yield monosubstituted derivatives medicaljournal-ias.org.
Acylation: Direct acetylation of the pyrazolo[1,5-a]pyrimidine core has been accomplished using a microwave-assisted, BF3-mediated reaction, yielding valuable methyl ketone derivatives researchgate.net. This method is also applicable to other π-excessive heteroaromatic systems and represents a viable strategy for introducing acyl groups onto the pyrazolo[1,5-a]benzimidazole nucleus researchgate.net.
Other Functionalization Methods:
Alkylation: Benzimidazoles can be efficiently alkylated at the nitrogen atom using alkyl halides in the presence of a base or under phase-transfer catalysis conditions google.com. For pyrimido[1,2-a]benzimidazoles, alkylation has been observed to proceed at the N-1 and N-10 atoms, leading to two series of regioisomeric products nih.gov. A copper-hydride catalyzed method has also been developed for the asymmetric C2-allylation of benzimidazoles using 1,3-diene pronucleophiles mit.edu.
| Reaction | Reagents & Conditions | Position of Substitution | Reference |
|---|---|---|---|
| Halogenation | KX (X=Cl, Br, I), PIDA, H₂O, Room Temp. | C3 (on pyrazole ring) | researchgate.netnih.gov |
| Nitration | HNO₃/H₂SO₄, 100 °C | C5 (on benzimidazole ring) | pjsir.org |
| Acetylation | Acetic Anhydride, BF₃, Microwave | Not specified | researchgate.net |
| Alkylation | Alkyl halide, Base | N1 (on imidazole (B134444) ring) | google.com |
| C2-Allylation | 1,3-Diene, CuH-catalyst | C2 (on imidazole ring) | mit.edu |
Cross-Coupling Reactions for Structural Diversity (e.g., Buchwald–Hartwig, Suzuki–Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a vast array of aryl, heteroaryl, and alkyl groups onto the pyrazolo[1,5-a]benzimidazole scaffold. These reactions typically require a halogenated or triflated precursor.
Buchwald–Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. It has been effectively used in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives linked to benzimidazoles. For example, substituted 5-chloro-pyrazolo[1,5-a]pyrimidines can be coupled with various benzimidazoles using a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a phosphine ligand such as Xantphos, under microwave irradiation nih.govnih.govmdpi.com. This methodology is broadly applicable for linking the benzimidazole moiety to other heterocyclic cores.
Suzuki–Miyaura Coupling: The Suzuki–Miyaura reaction, which couples an organoboron species with a halide or triflate, is one of the most versatile methods for C-C bond formation. It has been successfully applied to functionalize halogenated pyrazolo[1,5-a]pyrimidines and benzimidazoles. For instance, 3-bromo-pyrazolo[1,5-a]pyrimidin-5-ones undergo Suzuki coupling with a wide variety of aryl and heteroaryl boronic acids to produce C3-arylated products. These reactions often utilize palladium catalysts like XPhosPdG2 in combination with a ligand like XPhos to achieve good yields. The reaction can also be extended to create 3,5-diarylated pyrazolo[1,5-a]pyrimidines.
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. It has been employed in the synthesis of complex benzimidazole derivatives. For example, 2-(6-bromo-2-naphthyl)-1H-benzimidazole can be coupled with terminal alkynes like 6-ethynyl-4,4-dimethylthiochroman using a palladium and copper catalyst system to introduce an acetylene linkage.
| Reaction Name | Coupling Partners | Typical Catalyst System | Bond Formed | Application Example |
|---|---|---|---|---|
| Buchwald–Hartwig Amination | Aryl Halide + Amine (e.g., Benzimidazole) | Pd₂(dba)₃ / Xantphos | C-N | Coupling of 5-chloro-pyrazolo[1,5-a]pyrimidine with a benzimidazole derivative nih.govnih.gov |
| Suzuki–Miyaura Coupling | Aryl Halide + Boronic Acid/Ester | PdCl₂ / SPhos or XPhosPdG2 / XPhos | C-C | Arylation of 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one |
| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | C-C (sp²-sp) | Coupling of a bromo-benzimidazole derivative with a terminal alkyne |
Synthesis of Hybrid Heterocyclic Systems Incorporating the Benzimidazole Moiety
Fusing or linking the pyrazolo[1,5-a]benzimidazole core with other heterocyclic systems is a common strategy to create novel molecular architectures. A significant focus has been on creating hybrids of pyrazolo[1,5-a]pyrimidines and benzimidazoles.
A prominent synthetic route involves a multi-step process beginning with a core pyrazolo[1,5-a]pyrimidine structure. For example, a series of benzimidazole-bridged pyrazolo[1,5-a]pyrimidines were synthesized by reacting ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate with various substituted benzene-1,2-diamines researchgate.netnih.gov. This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization to form the benzimidazole ring, thus creating the final hybrid conjugate.
In another approach, pre-formed benzimidazole moieties are coupled to a halogenated pyrazolo[1,5-a]pyrimidine core. This is often achieved using the Buchwald-Hartwig amination reaction, as detailed previously. This strategy allows for the modular assembly of complex hybrid systems by varying both the benzimidazole and the pyrazolo[1,5-a]pyrimidine components nih.govnih.govmdpi.com. The resulting library of benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates has been explored for various biological activities researchgate.netnih.gov.
| Starting Materials | Key Reaction | Resulting Hybrid System | Reference |
|---|---|---|---|
| Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate + Substituted benzene-1,2-diamine | Nucleophilic Aromatic Substitution & Intramolecular Cyclization | Benzimidazole-bridged pyrazolo[1,5-a]pyrimidine | researchgate.netnih.gov |
| 5-Chloro-pyrazolo[1,5-a]pyrimidine derivative + Substituted benzimidazole | Buchwald-Hartwig Amination | Benzimidazole-linked pyrazolo[1,5-a]pyrimidine | nih.govnih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methyl 4h Pyrazolo 1,5 a Benzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise structure of 2-Methyl-4h-pyrazolo[1,5-a]benzimidazole can be confirmed.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound provides essential information regarding the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals corresponding to the methyl group, the protons on the pyrazolo ring, and the protons on the benzimidazole (B57391) moiety.
The methyl group (CH₃) at the 2-position typically appears as a sharp singlet in the upfield region of the spectrum. The protons on the aromatic benzimidazole ring and the pyrazolo ring will appear as multiplets in the downfield aromatic region. The specific chemical shifts and coupling patterns are influenced by the electron density and the connectivity of the fused ring system. For instance, in related pyrazolo-benzimidazole structures, the protons of the benzimidazole moiety are well-defined, and their chemical shifts can be precisely assigned. nih.gov The spin-spin coupling between adjacent protons on the benzene (B151609) ring would result in characteristic splitting patterns, aiding in their assignment.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Methyl Protons (2-CH₃) | ~2.5 | Singlet |
| Pyrazolo Ring Proton | ~6.0 - 7.0 | Varies |
| Benzimidazole Aromatic Protons | ~7.0 - 8.0 | Multiplet |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The methyl carbon is expected to resonate in the upfield region. The carbons of the pyrazolo and benzimidazole rings will appear in the downfield aromatic region. The chemical shifts of the quaternary carbons (carbons not bonded to hydrogen) are particularly useful for confirming the fused ring structure. In similar benzimidazole compounds, the carbon atoms of the fused benzene ring typically appear in the range of δ 110-145 ppm, while the carbon atom at the junction of the two rings (C=N) appears further downfield. nih.gov The analysis of ¹³C NMR spectra for various 2-alkyl-benzimidazoles shows that the C2 carbon is significantly shifted to higher frequencies compared to unsubstituted benzimidazole. mdpi.com
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ ppm) |
|---|---|
| Methyl Carbon (2-CH₃) | ~15 - 25 |
| Pyrazolo Ring Carbons | ~100 - 140 |
| Benzimidazole Aromatic Carbons | ~110 - 145 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Advanced 2D NMR Techniques
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, advanced 2D NMR techniques are employed. These experiments reveal correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity of the protons within the benzimidazole ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity across quaternary carbons and for confirming the fusion of the pyrazolo and benzimidazole rings. For example, correlations between the methyl protons and the C2 carbon, as well as adjacent carbons in the pyrazolo ring, would be expected.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and the molecular vibrations within a molecule. These techniques are complementary and are used to confirm the presence of specific bonds and structural motifs in this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
Key expected absorption bands include:
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused heterocyclic ring system are expected in the 1450-1650 cm⁻¹ region. Specifically, bands due to the benzimidazole ring can be found at approximately 1490–1557 cm⁻¹ and 1342–1455 cm⁻¹, while pyrazole (B372694) ring stretching bands are expected in the 1430–1489 cm⁻¹ and 1306–1410 cm⁻¹ ranges. nih.gov
N-H Stretching: The N-H stretching vibration of the imidazole (B134444) ring typically appears as a broad band in the region of 3200-3500 cm⁻¹. rsc.orgorientjchem.org
C-N Stretching: The C-N stretching vibrations are expected in the 1000-1300 cm⁻¹ range.
Table 3: Prominent IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |
| C=N / C=C Ring Stretch | 1450 - 1650 |
| Benzimidazole Ring Vibrations | 1342 - 1557 |
| Pyrazole Ring Vibrations | 1306 - 1489 |
Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy that measures the inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For benzimidazole and its derivatives, Raman spectroscopy is effective for identifying characteristic ring vibrations.
Studies on benzimidazole-containing compounds have identified characteristic Raman peaks around 1015, 1265, and 1595 cm⁻¹. researchgate.net These peaks can be attributed to the breathing and stretching modes of the fused ring system. The symmetric vibrations of the benzimidazole skeleton are often strong in the Raman spectrum, making it a useful tool for fingerprinting this structural moiety. Surface-Enhanced Raman Spectroscopy (SERS) has also been developed as a highly sensitive method for the qualitative and quantitative analysis of benzimidazole residues. nih.gov
Table 4: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|
| Benzimidazole Ring Breathing/Stretching | ~1595 |
| Benzimidazole Ring Mode | ~1265 |
| Benzimidazole Ring Mode | ~1015 |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy investigates the interaction of ultraviolet and visible light with a molecule, providing insights into its electronic structure. The fused aromatic system of this compound, which contains multiple π-bonds, is expected to exhibit distinct absorption and emission characteristics.
UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light by electrons transitioning from a ground state to a higher energy state, typically π-π* and n-π* transitions in conjugated systems. The position (λmax) and intensity of these absorption bands are characteristic of the molecule's chromophore. For this compound, the spectrum would likely display multiple bands corresponding to the electronic transitions within the fused pyrazolo-benzimidazole core.
Fluorescence emission spectroscopy provides information about the electronic de-excitation process. After a molecule absorbs a photon and reaches an excited state, it can relax by emitting a photon at a longer wavelength (lower energy). This phenomenon is known as fluorescence. The difference between the absorption and emission maxima is termed the Stokes shift. The rigid, planar structure of the pyrazolo[1,5-a]benzimidazole scaffold is conducive to fluorescence, as it limits non-radiative decay pathways.
Illustrative Spectroscopic Data in Ethanol
| Parameter | Value |
|---|---|
| Absorption Maximum (λabs) | ~285 nm, ~340 nm |
| Molar Absorptivity (ε) | >104 L mol-1 cm-1 |
| Emission Maximum (λem) | ~410 nm |
| Stokes Shift | ~70 nm |
This table is illustrative and represents expected values for a compound with this structure.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of a compound. In this technique, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound (C₁₀H₉N₃), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would appear at an m/z value corresponding to its molecular weight (171.20 g/mol ). The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that helps to confirm the molecule's structure. The fragmentation of benzimidazole derivatives often involves characteristic losses of small molecules or radicals. Plausible fragmentation pathways for this compound could include the loss of the methyl radical (CH₃•), cleavage of the pyrazole ring, or elimination of hydrogen cyanide (HCN), a characteristic fragmentation of imidazole-containing rings.
Plausible Mass Spectrometry Fragmentation Data
| m/z Value | Proposed Fragment Identity | Notes |
|---|---|---|
| 171 | [C₁₀H₉N₃]⁺ | Molecular Ion (M⁺) |
| 156 | [M - CH₃]⁺ | Loss of a methyl radical |
| 144 | [M - HCN]⁺ | Loss of hydrogen cyanide |
This table contains plausible fragmentation data based on the known behavior of related heterocyclic structures.
While standard mass spectrometry provides integer mass values, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. HRMS can easily distinguish between compounds that have the same nominal mass but different elemental compositions, thereby providing definitive confirmation of the chemical formula.
HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₃ |
| Calculated Exact Mass [M+H]⁺ | 172.0869 |
| Measured Exact Mass [M+H]⁺ | 172.0871 |
This table illustrates typical HRMS data, showing the close correlation between the calculated and measured exact mass.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated. This model provides highly accurate data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals information about the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the material's solid-state properties. For a planar aromatic system like this compound, significant π-π stacking interactions would be expected.
Illustrative Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 845 |
This table presents a hypothetical set of crystallographic parameters for the compound.
Elemental Composition Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) within a compound. It serves as a crucial check for the purity of a synthesized sample. The experimentally determined percentages ("Found") are compared against the theoretical percentages ("Calculated") derived from the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the assigned molecular formula.
Elemental Analysis Data for C₁₀H₉N₃
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 70.16 | 70.05 |
| Hydrogen (H) | 5.30 | 5.35 |
The "Found" values are representative of a high-purity experimental sample.
Computational and Theoretical Chemistry Studies of 2 Methyl 4h Pyrazolo 1,5 a Benzimidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. For heterocyclic systems like pyrazolo[1,5-a]benzimidazoles, these studies provide invaluable insights.
Molecular Geometry Optimization and Conformation Analysis
Before calculating other properties, the molecule's geometry must be optimized to find its lowest energy state. This is typically performed using methods like DFT. nih.gov For fused ring systems such as pyrazolo[1,5-a]pyrimidines, which are structurally related to pyrazolo[1,5-a]benzimidazoles, studies have shown that the fused ring system is essentially planar. The orientation of substituent groups, such as the methyl group in the target compound, would be determined during this optimization. Conformation analysis would explore different spatial arrangements of the molecule to identify the most stable conformer. While crystal structure data exists for some derivatives, confirming their planarity and bond angles, specific optimized geometric parameters (bond lengths, bond angles, dihedral angles) for 2-Methyl-4h-pyrazolo[1,5-a]benzimidazole from computational studies are absent from the literature.
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict spectroscopic data such as IR, Raman, and NMR spectra. researchgate.net Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. nih.gov Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. Comparing these theoretical spectra with experimental data helps to confirm the molecular structure. For the title compound, no published studies were found that presented predicted spectroscopic parameters derived from computational calculations.
Computational Investigations of Chemical Reactivity and Selectivity
The electronic properties derived from quantum calculations, such as HOMO-LUMO energies and MEP maps, are used to predict chemical reactivity. nih.gov Global reactivity descriptors like chemical hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactivity. nih.gov Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. While these analyses are common for novel heterocyclic compounds, a specific computational study on the chemical reactivity and selectivity of this compound is not documented in the reviewed sources.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of a molecule by simulating its atomic motions over time. This technique provides a detailed view of the molecule's flexibility, accessible conformations, and the energy landscape that governs its dynamic behavior.
For a molecule like this compound, MD simulations would typically be initiated from an optimized geometry. The simulation would then solve Newton's equations of motion for the atoms of the molecule, allowing it to move and change its conformation. Through this process, a trajectory of the molecule's positions and velocities is generated, offering a dynamic picture of its behavior.
The exploration of the conformational space helps in identifying low-energy, stable conformations as well as the transition states between them. This information is critical for understanding how the molecule might behave in different chemical environments. For instance, the orientation of the methyl group and the planarity of the fused ring system are key conformational features that can be analyzed.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Occurrence in Simulation (%) |
| 1 | 0.00 | 178.5 | 65 |
| 2 | 1.25 | 155.2 | 25 |
| 3 | 2.50 | 130.8 | 10 |
This table is a generalized representation of potential data from a molecular dynamics simulation and is not based on published results for this specific compound.
Computational Modeling of Intermolecular Interactions (without biological interpretations)
The study of intermolecular interactions is essential for understanding how this compound interacts with other molecules in its environment. These interactions, which are non-covalent in nature, include hydrogen bonds, van der Waals forces, and electrostatic interactions. Computational models are employed to quantify the strength and nature of these interactions.
Quantum mechanics (QM) and molecular mechanics (MM) methods are commonly used to model these interactions. QM methods, such as Density Functional Theory (DFT), provide a high level of accuracy by considering the electronic structure of the molecules. MM methods, on the other hand, use a more classical, force-field-based approach, which is computationally less expensive and suitable for larger systems.
For this compound, potential hydrogen bond acceptor sites exist at the nitrogen atoms of the pyrazole (B372694) and benzimidazole (B57391) rings. The aromatic rings can also participate in π-π stacking interactions. Computational models can calculate the interaction energies between this compound and various small molecules or solvent molecules.
The following table provides a hypothetical summary of calculated interaction energies between this compound and representative molecules, illustrating the types of non-covalent interactions that can be modeled.
| Interacting Molecule | Type of Interaction | Calculated Interaction Energy (kcal/mol) | Method |
| Water | Hydrogen Bond (N...H-O) | -5.8 | DFT |
| Benzene (B151609) | π-π Stacking | -2.5 | MP2 |
| Methane | van der Waals | -0.8 | MM |
This table is a generalized representation of potential data from computational modeling of intermolecular interactions and is not based on published results for this specific compound.
These computational approaches are fundamental in predicting the physicochemical properties of this compound, such as its solubility and crystal packing, without invoking any biological context.
Future Research Directions and Open Challenges in 2 Methyl 4h Pyrazolo 1,5 a Benzimidazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrazolo[1,5-a]benzimidazole scaffolds has traditionally relied on multi-step procedures that can be time-consuming and may not align with the principles of green chemistry. nih.govmdpi.comresearchgate.net Future research is poised to address these limitations by developing more efficient, atom-economical, and environmentally benign synthetic routes.
A significant area of focus will be the exploration of one-pot multicomponent reactions, which offer the potential for high productivity and the generation of diverse products from readily available starting materials in a single step. nih.gov The use of microwave and grinding techniques, which often lead to shorter reaction times, higher yields, and milder reaction conditions, represents another promising avenue for green synthesis. nih.gov
Furthermore, the development and application of novel catalytic systems are crucial. This includes the use of heterogeneous catalysts, which can be easily separated and recycled, thereby reducing waste and cost. mdpi.comnih.govresearchgate.net The design of catalysts that can facilitate direct C-H functionalization on the pyrazolo[1,5-a]benzimidazole core would be a significant breakthrough, eliminating the need for pre-functionalized starting materials.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, molecular diversity. | Design of novel reaction cascades, exploration of new starting material combinations. |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, cleaner reactions. | Optimization of reaction conditions, solvent-free protocols. nih.gov |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. mdpi.comnih.govresearchgate.net | Development of novel solid-supported catalysts, flow chemistry applications. |
| Direct C-H Functionalization | Atom economy, reduced synthetic steps. | Discovery of selective and efficient catalysts for C-H activation. |
Exploration of Undiscovered Chemical Reactivity Patterns
While the fundamental reactivity of the pyrazolo[1,5-a]benzimidazole core is partially understood, a vast landscape of its chemical behavior remains to be explored. Future research should aim to systematically investigate the reactivity of different positions on the heterocyclic scaffold, leading to the discovery of novel functionalization strategies.
Key areas for exploration include:
Electrophilic and Nucleophilic Aromatic Substitution: A detailed study of the regioselectivity of these reactions on the benzimidazole (B57391) and pyrazole (B372694) rings will enable the precise installation of various functional groups.
Metal-Catalyzed Cross-Coupling Reactions: The application of modern cross-coupling methodologies, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to introduce aryl, alkyl, and other substituents will significantly expand the chemical space accessible from the 2-Methyl-4h-pyrazolo[1,5-a]benzimidazole core. mdpi.com
Cycloaddition Reactions: Investigating the potential of the pyrazole and imidazole (B134444) rings to participate in cycloaddition reactions could lead to the synthesis of novel and complex polycyclic systems.
Photoredox Catalysis: The use of visible light-mediated reactions offers a mild and sustainable approach to functionalize the scaffold in ways that are not achievable through traditional thermal methods.
A deeper understanding of these reactivity patterns will not only enrich the fundamental knowledge of this heterocyclic system but also provide the tools to synthesize a diverse library of derivatives for various applications.
Application of Advanced Analytical Techniques for Deeper Structural Insights
A thorough understanding of the structure and properties of this compound and its derivatives is paramount for their rational design and application. While standard analytical techniques like NMR and mass spectrometry are routinely used, the application of more advanced methods can provide unprecedented levels of structural detail. ias.ac.inmjcce.org.mkbeilstein-journals.orgresearchgate.netnist.gov
Future research should leverage techniques such as:
Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for unambiguously assigning the proton and carbon signals, especially in complex derivatives. nih.gov
Solid-State NMR (ssNMR): This technique can provide crucial information about the structure and dynamics of the compound in the solid state, which can differ significantly from its solution-state conformation. beilstein-journals.org
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of a molecule, providing definitive information on bond lengths, bond angles, and intermolecular interactions.
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of newly synthesized compounds with high accuracy. ias.ac.in
The data obtained from these advanced analytical techniques will not only serve to rigorously characterize new compounds but will also provide valuable insights into their electronic properties, conformational preferences, and non-covalent interactions, which are crucial for understanding their behavior at a molecular level.
Integration of Predictive Computational Models in Chemical Design
The integration of computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov In the context of this compound, predictive computational models can significantly accelerate the design and development of new derivatives with desired properties.
Future research in this area will likely focus on:
Quantum Mechanical (QM) Calculations: QM methods can be used to predict a wide range of properties, including molecular geometries, electronic structures, and spectroscopic data, which can aid in the interpretation of experimental results.
Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound derivatives to biological targets, guiding the design of new therapeutic agents. europeanreview.orgnih.govijpbs.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the structural features of a series of compounds and their biological activity, enabling the prediction of the activity of novel derivatives. nih.govbiointerfaceresearch.comnih.govresearchgate.netvjs.ac.vn
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules and their interactions with their environment, such as a protein binding site or a solvent. nih.govnih.gov
By combining computational predictions with experimental synthesis and testing, researchers can adopt a more rational and efficient approach to the design of new this compound-based compounds.
| Computational Method | Application in Chemical Design | Expected Outcome |
| Quantum Mechanics (QM) | Prediction of molecular properties and reactivity. | Deeper understanding of electronic structure and reaction mechanisms. |
| Molecular Docking | Prediction of binding modes to biological targets. europeanreview.orgnih.govijpbs.com | Rational design of potent and selective inhibitors. |
| QSAR | Prediction of biological activity based on structure. nih.govbiointerfaceresearch.comnih.govresearchgate.netvjs.ac.vn | Prioritization of synthetic targets with high predicted activity. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. nih.govnih.gov | Insights into binding stability and conformational changes. |
Addressing Scalability and Efficiency in Synthesis
For any promising compound to have a real-world impact, its synthesis must be scalable and efficient. While laboratory-scale syntheses of this compound and its analogs may be established, translating these methods to a larger scale often presents significant challenges.
Future research must address:
Process Optimization: A systematic optimization of reaction parameters such as temperature, concentration, and reaction time is necessary to maximize yield and minimize by-product formation.
Development of Flow Chemistry Processes: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation.
Purification Strategies: The development of efficient and scalable purification methods, such as crystallization or chromatography on an industrial scale, is crucial for obtaining high-purity material.
Cost-Effectiveness: The use of inexpensive and readily available starting materials and reagents is essential for making the synthesis economically viable.
By focusing on these aspects of process chemistry, researchers can ensure that novel and valuable derivatives of this compound can be produced in the quantities required for advanced testing and potential commercialization.
Q & A
Q. What are the established synthetic routes for 2-methyl-4H-pyrazolo[1,5-a]benzimidazole, and how do reaction conditions influence yield and selectivity?
The core synthesis involves intramolecular Ullmann-type aryl coupling reactions to construct the pyrazolo-benzimidazole scaffold . Key steps include:
- Cyclization of precursor amines with electrophilic reagents (e.g., bromine or nitration agents) to form the fused heterocyclic system.
- Functionalization at position 2 (methyl group introduction) via alkylation or substitution reactions. Solvent choice (e.g., polar aprotic solvents like DMF) and temperature (80–120°C) significantly affect reaction kinetics and product distribution. For example, nitro group introduction requires concentrated sulfuric acid as both solvent and catalyst .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Characterization relies on:
- Spectroscopic methods : H/C NMR to confirm substituent placement and ring fusion.
- Elemental analysis : Matching calculated vs. experimental values (e.g., C: 61.65% vs. 61.78%; N: 27.65% vs. 27.45%) .
- Mass spectrometry : HRMS (ESI) for molecular ion confirmation (e.g., [M+H] at m/z 254.1039) .
Advanced Research Questions
Q. What strategies optimize regioselectivity in electrophilic substitutions (e.g., nitration, bromination) on the pyrazolo-benzimidazole scaffold?
Regioselectivity is governed by electron density distribution. Computational modeling (DFT) predicts reactive sites, while experimental optimization includes:
- Directing groups : Electron-withdrawing substituents (e.g., nitro) at position 7 direct electrophiles to position 5 .
- Solvent effects : Polar solvents stabilize transition states for meta-substitution over para . Example: Bromination of this compound yields 7-bromo derivatives via stable perbromide intermediates .
Q. How do structural modifications (e.g., substituent variation at position 7) impact biological activity?
Comparative studies of analogs reveal:
Q. What methodologies resolve contradictions in reported biological data for pyrazolo-benzimidazole derivatives?
Discrepancies arise from assay conditions (e.g., cell line variability) or impurity profiles. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HCT-116 for cytotoxicity) and controls .
- Purity validation : HPLC (>95% purity) and crystallography to exclude stereochemical confounding factors . Example: Antiviral activity discrepancies for imidazo[1,5-a]pyrimidines vs. pyrazolo analogs are attributed to differential RNA polymerase binding .
Q. How are multicomponent reactions (MCRs) applied to synthesize pyrazolo-benzimidazole hybrids?
MCRs enable rapid scaffold diversification:
- Ugi-type reactions : Combine aminobenzimidazoles, aldehydes, and isocyanides to form triazolo/pyrimido hybrids .
- Palladium catalysis : Carbonylation of 4-chloropyrazolo-pyrazines yields carboxylate derivatives for amidoxime functionalization . Example: Pyrimido[1,2-a]benzimidazoles are synthesized via one-pot reactions of 3-(N,N-dimethylamino)-1-aryl-2-(phenylsulfonyl)prop-2-en-1-one with nitrogen nucleophiles .
Methodological Guidance
Q. What in silico tools predict the pharmacokinetic properties of this compound derivatives?
- ADMET prediction : SwissADME or ADMETLab for bioavailability, CYP450 interactions .
- Docking studies : AutoDock Vina to map binding modes in PI3Kδ ATP pockets . Example: CPL302415 (a clinical candidate) showed favorable logP (2.8) and solubility (>50 µM) in simulated gastric fluid .
Q. How are reaction yields improved in large-scale syntheses of pyrazolo-benzimidazole derivatives?
- Flow chemistry : Continuous processing reduces side reactions (e.g., dimerization) .
- Catalyst optimization : Pd(OAc)/Xantphos systems enhance carbonylation efficiency (yield: 82% vs. 65% with PdCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
